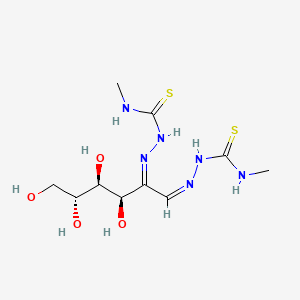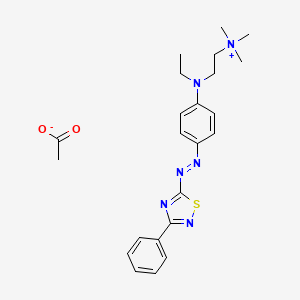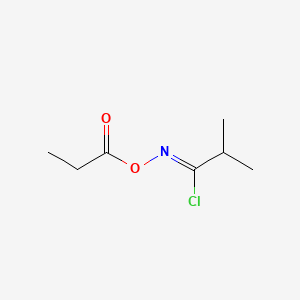
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves multiple steps, starting with the preparation of D-arabino-Hexos-2-ulose (also known as 2-ketoglucose or glucosone). The synthetic route typically involves the oxidation of D-glucose to form D-arabino-Hexos-2-ulose. This intermediate is then reacted with methylamino and thioxomethyl hydrazone groups under specific reaction conditions to form the final compound . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of D-arabino-2-hexulosonic acid .
Applications De Recherche Scientifique
This compound has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, leading to the accumulation of intermediates like D-arabino-2-hexulosonic acid . This inhibition can affect various metabolic processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) can be compared with other similar compounds, such as:
D-arabino-Hexos-2-ulose (2-ketoglucose or glucosone): A simpler form of the compound without the methylamino and thioxomethyl hydrazone groups.
D-arabino-2-hexulosonic acid: A product formed from the oxidation of D-arabino-Hexos-2-ulose.
Other hexoses: Such as D-glucose and D-fructose, which share similar structural features but differ in their functional groups and reactivity.
The uniqueness of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
122276-77-1 |
|---|---|
Formule moléculaire |
C10H20N6O4S2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-methyl-3-[(E)-[(1Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-(methylcarbamothioylhydrazinylidene)hexan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C10H20N6O4S2/c1-11-9(21)15-13-3-5(14-16-10(22)12-2)7(19)8(20)6(18)4-17/h3,6-8,17-20H,4H2,1-2H3,(H2,11,15,21)(H2,12,16,22)/b13-3-,14-5+/t6-,7-,8-/m1/s1 |
Clé InChI |
WFAILRAYZICMMM-XDQZORFZSA-N |
SMILES isomérique |
CNC(=S)N/N=C\C(=N/NC(=S)NC)\[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CNC(=S)NN=CC(=NNC(=S)NC)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)













